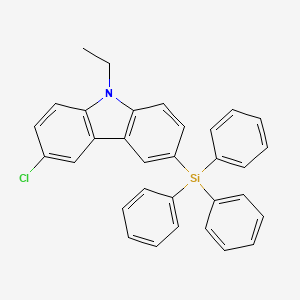
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one is a heterocyclic compound that belongs to the class of pyrimidobenzothiazoles. These compounds are known for their diverse range of biological activities and are of significant interest in pharmaceutical research. The structure of this compound consists of a pyrimidine ring fused with a benzothiazole ring, with a phenyl group attached at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one can be synthesized through various methods. One common method involves the reaction of 2-aminobenzothiazole with alkynoic acid. This reaction proceeds through a regioselective one-pot synthesis, resulting in the formation of the desired compound in quantitative yields . The reaction conditions typically involve the use of a suitable solvent, such as hexane or ethyl acetate, and the reaction mixture is subjected to reduced pressure to evaporate the solvent and obtain the crude product, which is then crystallized.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions. For example, a three-component reaction catalyzed by hafnium(IV) triflate (Hf(OTf)4) has been employed to synthesize a library of pyrimidobenzothiazole-based compounds . This method offers high efficiency and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the phenyl ring.
科学的研究の応用
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and veterinary products due to its diverse biological activities.
作用機序
The mechanism of action of 4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidobenzothiazoles have been reported to act as gamma-aminobutyric acid (GABA) receptor binding agents . This interaction with GABA receptors can modulate neurotransmission and produce various pharmacological effects, such as sedation and muscle relaxation.
類似化合物との比較
Similar Compounds
2-Phenyl-3,4-dihydro-2H-pyrimido(2,1-B)(1,3)benzothiazole: This compound is structurally similar but lacks the phenyl group at the fourth position.
Other Pyrimidobenzothiazoles: Various derivatives of pyrimidobenzothiazoles with different substituents have been synthesized and studied for their biological activities.
Uniqueness
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one is unique due to its specific structural features, including the phenyl group at the fourth position, which contributes to its distinct biological activities. The presence of both pyrimidine and benzothiazole rings in the structure enhances its potential for diverse pharmacological applications.
特性
CAS番号 |
32278-47-0 |
|---|---|
分子式 |
C16H10N2OS |
分子量 |
278.3 g/mol |
IUPAC名 |
4-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-10-13(11-6-2-1-3-7-11)18-12-8-4-5-9-14(12)20-16(18)17-15/h1-10H |
InChIキー |
VRTFHAOXCUFUFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
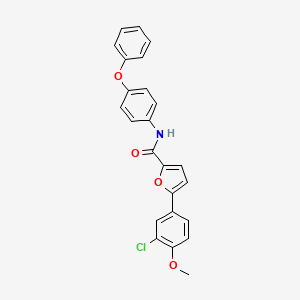
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
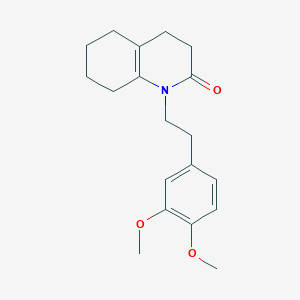
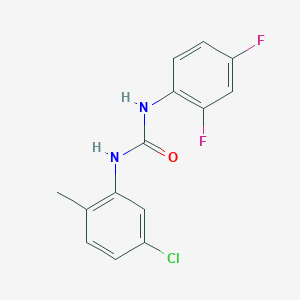
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
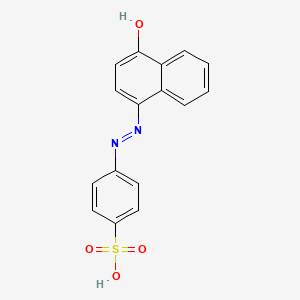
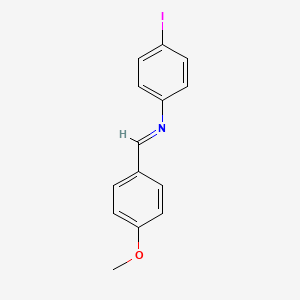

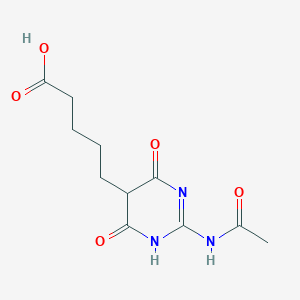
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)
